N-allylnorlitebamine
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Overview
Description
N-Allylnorlitebamine is an organic compound belonging to the class of phenylalkylamines. These compounds are characterized by an amine group linked to a phenyl group and an alkyl group. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylnorlitebamine can be synthesized through the reductive amination of α, β-unsaturated aldehydes with various amines. This process involves the use of bacterial reductive aminases, which catalyze the formal reductive amination under mild reaction conditions . The reaction typically proceeds in a two-step one-pot system, starting with the reduction of carboxylates to generate α, β-unsaturated aldehydes, followed by reductive amination.
Industrial Production Methods: Industrial production of this compound often involves transition-metal-catalyzed allylic substitution reactions. . These methods ensure high selectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Allylnorlitebamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Allylic substitution reactions are common, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts are frequently employed in allylic substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, oxides, and reduced forms of this compound.
Scientific Research Applications
N-Allylnorlitebamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Allylnorlitebamine involves its interaction with specific molecular targets. The compound acts on lysozyme, an enzyme found in Enterobacteria phage T4 . This interaction leads to the inhibition of lysozyme activity, affecting bacterial cell wall synthesis and integrity.
Comparison with Similar Compounds
N-Allylnorlitebamine is unique among phenylalkylamines due to its specific structural features and reactivity. Similar compounds include:
N-Allylaniline: Another phenylalkylamine with similar properties but different applications.
N-Allylcyclohexylamine: Known for its use in organic synthesis and industrial applications.
N-Allylpiperidine: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
This compound stands out due to its high selectivity in reactions and its potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9,11-dimethoxy-2-prop-2-enyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |
InChI |
InChI=1S/C22H23NO4/c1-4-8-23-9-7-14-15-6-5-13-10-18(24)19(26-2)11-16(13)20(15)22(27-3)21(25)17(14)12-23/h4-6,10-11,24-25H,1,7-9,12H2,2-3H3 |
InChI Key |
GFTFQCRSRIGURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC3=C4CCN(CC4=C(C(=C3C2=C1)OC)O)CC=C)O |
Origin of Product |
United States |
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